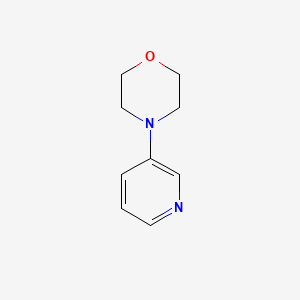

4-(Pyridin-3-yl)morpholine

Descripción general

Descripción

4-(Pyridin-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a pyridine ring at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-3-yl)morpholine typically involves the nucleophilic substitution reaction of 3-chloropyridine with morpholine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process. The reaction is performed under reflux conditions in a suitable solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the reaction and to maintain consistent product quality.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at the para and meta positions relative to the morpholine substituent. Reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating morpholine group.

Nitration

-

Reagents : HNO₃/H₂SO₄ at 0–5°C

-

Product : 4-(Pyridin-3-yl)morpholine derivatives with nitro groups at the C5 position of the pyridine ring .

-

Mechanism : The morpholine group directs nitration to the C5 position via resonance stabilization of the intermediate σ-complex .

Halogenation

Nucleophilic Substitution

The morpholine nitrogen participates in alkylation and acylation reactions, leveraging its lone pair of electrons.

N-Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) in the presence of K₂CO₃

-

Conditions : Reflux in acetonitrile for 6–8 hours

-

Product : Quaternary ammonium salts (e.g., N-methyl-4-(pyridin-3-yl)morpholinium iodide) .

N-Acylation

-

Reagents : Acetyl chloride in dichloromethane with triethylamine

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals.

Metal Complexation

-

Reagents : CuCl₂ or FeCl₃ in ethanol

-

Conditions : Stirring at room temperature for 2 hours

-

Product : Octahedral complexes (e.g., [Cu(C₉H₁₂N₂O)₂Cl₂]) confirmed by single-crystal X-ray diffraction .

Structural Insights

| Parameter | Value (Compound I ) |

|---|---|

| N(pyridine)–N(morpholine) bond length | 1.2640–1.3350 Å |

| Dihedral angle (pyridine-morpholine) | 8.80–12.46° |

| Space group | Monoclinic P2₁/c |

Oxidation of Morpholine

Reduction of Pyridine

-

Reagents : H₂/Pd-C in ethanol

-

Product : Piperidine derivatives via hydrogenation of the pyridine ring .

Cross-Coupling Reactions

The compound serves as a ligand or substrate in catalytic cross-coupling reactions.

Suzuki–Miyaura Coupling

-

Reagents : Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃

-

Conditions : Reflux in toluene/water (3:1) for 12 hours

-

Product : Biaryl derivatives with retained morpholine functionality.

Acid–Base Reactions

The pyridine nitrogen (pKa ≈ 2.5) undergoes protonation in acidic media, forming a pyridinium ion, while the morpholine nitrogen (pKa ≈ 7.5) remains basic .

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

4-(Pyridin-3-yl)morpholine has shown promise in the field of oncology. Studies indicate that it can inhibit various kinases involved in cancer progression. For instance, a study published in "Bioorganic & Medicinal Chemistry Letters" highlighted its inhibitory activity against FLT3, a receptor tyrosine kinase linked to acute myeloid leukemia (AML) .

Case Study: Kinase Inhibition

A specific investigation into the compound's interaction with FLT3 revealed an IC value indicative of potent inhibition, suggesting its potential as a therapeutic agent for treating AML.

Antibacterial Properties

Research has also explored the antibacterial efficacy of this compound. A study published in the "European Journal of Medicinal Chemistry" reported that this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) . Further investigations are required to elucidate the mechanisms underlying its antibacterial action.

Case Study: Antibacterial Activity

In vitro studies demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics.

Enzymatic Inhibition

The compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways . The structure-activity relationship (SAR) studies have indicated that modifications to the morpholine or pyridine groups can enhance its inhibitory potency.

Data Table: Enzymatic Inhibition Potency

| Compound | Target Enzyme | IC Value (nM) |

|---|---|---|

| This compound | PI3Kα | 3.6 |

| Other derivatives | PI3Kβ | >100 |

Antimalarial Activity

Preliminary studies have suggested that derivatives of this compound may possess antimalarial properties, particularly against Plasmodium falciparum. Research indicates that modifications to the pyridine ring can significantly impact the compound's efficacy against malaria parasites .

Mecanismo De Acción

The mechanism of action of 4-(Pyridin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.

Morpholine: A six-membered ring containing both nitrogen and oxygen, similar to the morpholine ring in 4-(Pyridin-3-yl)morpholine.

Pyridine: A six-membered nitrogen-containing aromatic ring, similar to the pyridine ring in this compound.

Uniqueness: this compound is unique due to the combination of the morpholine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in drug discovery and development.

Actividad Biológica

4-(Pyridin-3-yl)morpholine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted at the 3-position with a morpholine moiety. This unique arrangement contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and others. The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via caspase activation |

| MDA-MB-231 | 8.0 | Inhibition of PAK4 kinase activity |

| NCI-H1975 | 15.0 | Disruption of cell cycle progression |

Neuroprotective Effects

This compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Studies indicate that it may exert protective effects against oxidative stress and inflammation, which are critical factors in the pathogenesis of conditions like Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets:

- Kinase Inhibition : The compound has been identified as an inhibitor of various kinases, including PAK4, which plays a role in cancer cell survival and proliferation.

- Antioxidant Activity : It exhibits properties that scavenge free radicals, thereby reducing oxidative damage in neuronal cells.

- Receptor Modulation : The compound may influence neurotransmitter receptors, contributing to its neuroprotective effects.

Study 1: Anticancer Efficacy

In a recent study involving the synthesis and evaluation of novel derivatives based on this compound, researchers reported significant antiproliferative activity against several cancer cell lines. The most potent derivative demonstrated an IC50 value of 6 µM against MDA-MB-231 cells, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.

Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test.

Propiedades

IUPAC Name |

4-pyridin-3-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-9(8-10-3-1)11-4-6-12-7-5-11/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCQMCAZFJZFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463276 | |

| Record name | 4-(Pyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92670-29-6 | |

| Record name | 4-(Pyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.